2-Fluoro-3-methyl-4-phenylpyridine
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Overview
Description
2-Fluoro-3-methyl-4-phenylpyridine is an organic compound with the molecular formula C12H10FN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by a fluorine atom, a methyl group, and a phenyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methyl-4-phenylpyridine using a fluorinating agent such as Selectfluor®. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Another method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through the reaction of 2-fluoropyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 2-fluoro-4-methylpyridine can then be further reacted with phenylboronic acid in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-3-methyl-4-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase, by binding to the active site and preventing substrate access. This inhibition can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-phenylpyridine
- 2-Methyl-4-phenylpyridine
Uniqueness
2-Fluoro-3-methyl-4-phenylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the combination of the methyl and phenyl groups contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-3-methyl-4-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTVRSCLWHFQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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